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Compound of Interest

Compound Name: Usp7-IN-3

Cat. No.: B8103385 Get Quote

An In-depth Technical Guide to the Chemical Properties and Activity of Usp7-IN-3

Introduction
Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific

protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating

the stability and activity of a wide array of protein substrates.[1] It is deeply involved in essential

cellular processes, including the DNA damage response, cell cycle control, epigenetic

regulation, and immune response.[1][2] USP7's modulation of key proteins such as the tumor

suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, places it at a

critical juncture in cancer biology.[2][3] Dysregulation of USP7 has been linked to the

progression of numerous cancers, making it a compelling target for therapeutic intervention.[1]

[2]

Usp7-IN-3 is a potent and selective allosteric inhibitor of USP7.[4] This guide provides a

comprehensive overview of the chemical properties, mechanism of action, and biological

activity of Usp7-IN-3, tailored for researchers and professionals in drug development.

Chemical and Physical Properties
Usp7-IN-3 is a complex small molecule with a pyrazolopyrimidinone core. Its key identifiers and

physicochemical properties are summarized below.
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Property Value Source

PubChem CID 131750088 [5]

Molecular Formula C₂₉H₃₁F₃N₆O₃ [5]

Molecular Weight 568.6 g/mol [5]

IUPAC Name

3-[4-(aminomethyl)phenyl]-6-

[[4-hydroxy-1-[(3R)-4,4,4-

trifluoro-3-

phenylbutanoyl]piperidin-4-

yl]methyl]-2-

methylpyrazolo[4,3-

d]pyrimidin-7-one

[5]

Synonyms USP7-IN-3, CHEMBL4283787 [5]

Mechanism of Action and Signaling Pathway
Usp7-IN-3 functions as a selective, allosteric inhibitor of USP7.[4] In many cancer cells, USP7

contributes to tumor survival by preferentially deubiquitinating and stabilizing MDM2.[3] MDM2,

in turn, ubiquitinates the tumor suppressor p53, targeting it for proteasomal degradation.[2] This

action keeps p53 levels low, allowing cancer cells to evade apoptosis.

By inhibiting USP7, Usp7-IN-3 disrupts this cycle. The inhibition leads to the destabilization and

degradation of MDM2.[4] Consequently, p53 is no longer targeted for degradation, leading to its

accumulation and the activation of downstream p53-mediated signaling pathways, which can

induce cell cycle arrest and apoptosis.[1][4]
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Usp7-IN-3 Intervention

Cellular Proteins & Processes
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Caption: Usp7-IN-3 inhibits USP7, leading to MDM2 degradation and p53 stabilization.
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Biological Activity Data
Usp7-IN-3 has demonstrated potent activity in cellular assays, effectively modulating the

USP7-p53 axis and inhibiting cancer cell proliferation.

Assay Type Cell Line
Concentrati
on

Incubation
Time

Result Source

Western Blot

HCT116

(Colon

Cancer)

50 nM 2 hours

Significantly

decreased

MDM2 levels

and

increased

p53

expression.

[4]

Cell Viability

RS4;11

(Acute

Lymphoblasti

c Leukemia)

2 nM 72 hours

Significantly

reduced cell

viability.

[4]

Experimental Protocols
The following are representative protocols for assessing the cellular activity of Usp7-IN-3.

These methods are provided for reference only.[4]

Cell Viability Assay
This assay measures the effect of Usp7-IN-3 on the proliferation of cancer cells.

Cell Seeding: Plate RS4;11 cells at a desired density in a 96-well plate.

Compound Treatment: After allowing cells to adhere (if applicable), treat them with a range of

concentrations of Usp7-IN-3 (e.g., a serial dilution starting from a high concentration down to

2 nM). Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (e.g.,

37°C, 5% CO₂).
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Viability Measurement: Assess cell viability using a suitable method, such as an MTS or

CellTiter-Glo assay, following the manufacturer's instructions.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis
This method is used to detect changes in the protein levels of USP7 targets, such as MDM2

and p53.

Cell Treatment: Seed HCT116 cells in 6-well plates. Once they reach a suitable confluency,

treat the cells with 50 nM Usp7-IN-3 or a vehicle control.

Incubation: Incubate the cells for 2 hours.

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g.,

RIPA buffer) containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-

polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then

incubate it with primary antibodies specific for MDM2, p53, and a loading control (e.g., β-

actin or GAPDH). After washing, incubate the membrane with the appropriate HRP-

conjugated secondary antibodies.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system. Quantify band intensities to determine relative protein

expression levels.
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Analysis
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Caption: General workflow for in vitro characterization of Usp7-IN-3 in cancer cells.
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Conclusion
Usp7-IN-3 is a valuable chemical probe for studying the biology of USP7. Its ability to

selectively inhibit USP7 and activate the p53 tumor suppressor pathway underscores the

therapeutic potential of targeting this deubiquitinase. The data and protocols presented in this

guide offer a foundational resource for researchers aiming to explore the utility of Usp7-IN-3 in

cancer research and drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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